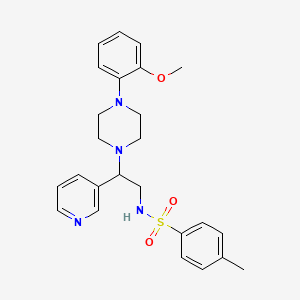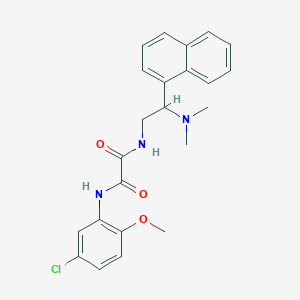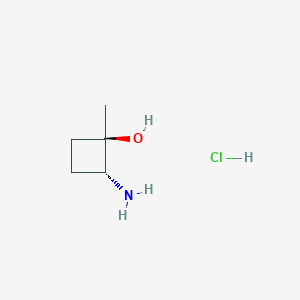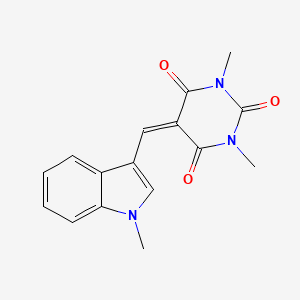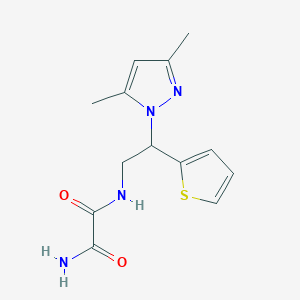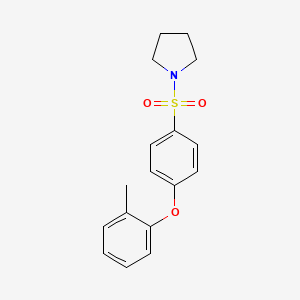
(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound with a specific structure .
Synthesis Analysis
The synthesis of this compound or similar compounds involves complex chemical reactions. For example, a potentially useful nonlinear optical (NLO) organic material, 1‐(5‐chlorothiophen‐2‐yl)‐3‐(24,5‐trimethoxyphenyl)prop‐2‐en‐1‐one(CTTMP), has been synthesized and grown as a high‐quality single crystal by the slow evaporation technique .Molecular Structure Analysis
The molecular structure of this compound is complex and specific. It is represented by a structural formula in the related literature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are monitored by techniques such as thin layer chromatography .Physical And Chemical Properties Analysis
This compound is a white to light yellow solid . It has a molecular weight of 147.63 . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20C .Applications De Recherche Scientifique
Synthesis and Characterization
Novel compounds including thiophene and thiadiazole derivatives have been synthesized and characterized through various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These studies focus on the structural optimization and interpretation of theoretical vibrational spectra, employing density functional theory (DFT) calculations. Such research provides insight into the molecular structure, bonding features, and electronic properties of the compounds (Shahana & Yardily, 2020).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of thiophene and thiadiazole derivatives. For example, compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for development as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research highlights the importance of structural modifications to enhance antimicrobial efficacy.
Theoretical Studies and Docking
Theoretical studies, including DFT calculations and molecular docking, aid in understanding the antibacterial activity of synthesized compounds. Such studies explore the thermodynamic stability, reactivity, and molecular interactions of compounds, potentially leading to the discovery of new antibacterial agents (Shahana & Yardily, 2020).
Antitubercular and Antifungal Activity
Research into the antitubercular and antifungal activity of novel thiadiazole derivatives is ongoing, with some compounds displaying significant activity against specific bacterial and fungal strains. This suggests the potential for these compounds to be developed into effective treatments for infections (Syed, Ramappa, & Alegaon, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-12-4-3-11(21-12)15(20)19-7-5-10(6-8-19)14-18-17-13(22-14)9-1-2-9/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHAJELSQAWMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2656914.png)
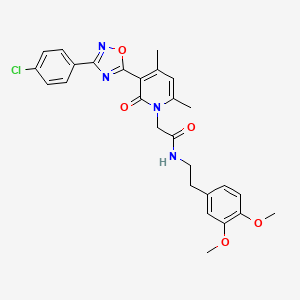
![[2,3'-Bipyridine]-5-carbonitrile](/img/structure/B2656917.png)
![2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2656919.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656921.png)
